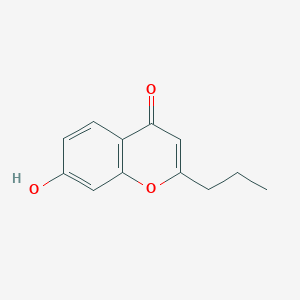
2,4-Dibromo-3-chloroaniline
Übersicht
Beschreibung
2,4-Dibromo-3-chloroaniline (DBCA) is a synthetic organic compound with the molecular formula C6H4Br2ClN. It is a yellow solid, widely used in various fields of research and industry. It can be used as an intermediate in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of 2,4-Dibromo-3-chloroaniline could involve multiple steps. A possible method could be a Friedel Crafts acylation followed by a Clemmensen Reduction . The bromination of p-chloroaniline could also be a potential method .
Molecular Structure Analysis
The molecular formula of 2,4-Dibromo-3-chloroaniline is C6H4Br2ClN. The molecular weight is 285.36 g/mol.
Chemical Reactions Analysis
The reactions characteristic for various functional groups and directions of transformation of certain classes of organic compounds in conditions of aqueous chlorination/bromination are also covered in the review .
Physical And Chemical Properties Analysis
2,4-Dibromo-3-chloroaniline is a yellow solid. More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Remediation : Chloroaniline compounds, including 2,4-Dibromo-3-chloroaniline, are significant as contaminants in aquatic and terrestrial environments. Research has shown that chloroanilines can be biologically dehalogenated in polluted aquifers under methanogenic conditions. Microorganisms catalyze the sequential release of halogens, suggesting potential bioremediation applications for environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Chemical Properties and Structural Analysis : Studies have examined the molecular structure, vibrational spectra, and subcellular localization of chloroaniline compounds. This includes exploring their physical and chemical properties using various spectroscopic methods, which aids in understanding their behavior and potential applications in different fields (Sundaraganesan et al., 2009).
Electrochemical Applications : Research into the electrochemical oxidation of chloroanilines, including 2,4-Dibromo-3-chloroaniline, in different solutions has been conducted. This is significant in the context of environmental chemistry and waste treatment, as it explores the degradation pathways and products formed during electrochemical processes (Kádár et al., 2001).
Soil and Sediment Interaction : The interaction of chloroanilines with soil and sediment, including their adsorption and degradation, has been a focus of environmental research. This includes studying the microbial degradation of chloroanilines in soil slurries and the characterization of bacteria capable of degrading these compounds, which is crucial for understanding their environmental impact and for developing bioremediation strategies (Brunsbach & Reineke, 1993).
Toxicology and Public Health : While avoiding drug usage and side effects, it's important to note that research on chloroanilines also delves into their toxicological aspects. This includes exploring their potential as pollutants and their effects on human health and the environment, thereby aiding in risk assessment and management (Stula et al., 1975).
Safety and Hazards
2,4-Dibromo-3-chloroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Wirkmechanismus
Target of Action
Similar compounds such as chloroanilines are known to interact with various enzymes and proteins in the cell .
Mode of Action
It’s known that the compound can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
The second one involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .
Pharmacokinetics
The compound’s molecular weight of 28536 Da suggests that it could potentially be absorbed and distributed in the body
Result of Action
The compound’s potential to undergo various reactions suggests that it could alter cellular processes and potentially lead to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromo-3-chloroaniline. For instance, during water chlorination/bromination, the compound can undergo transformations leading to the formation of disinfection by-products
Eigenschaften
IUPAC Name |
2,4-dibromo-3-chloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLQYUCPVZOSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3-chloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



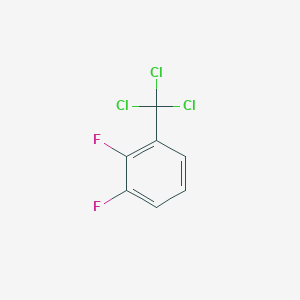
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
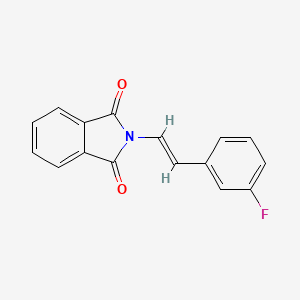
![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)
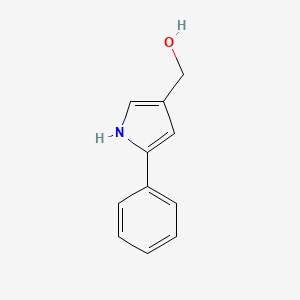
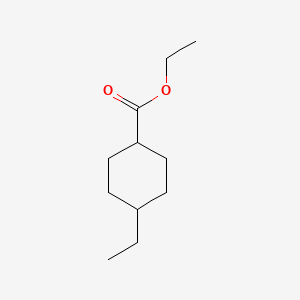
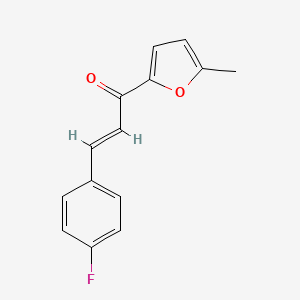
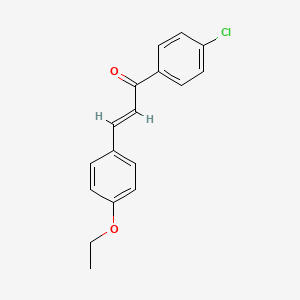
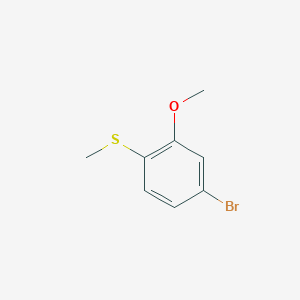
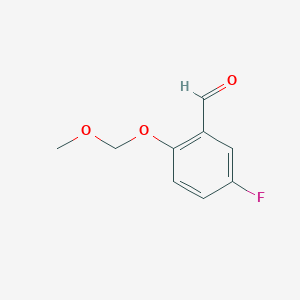
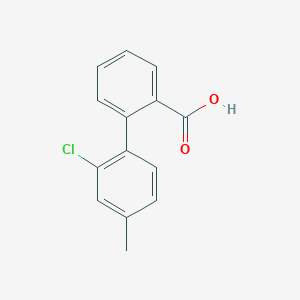
![4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B6328563.png)
